Summary of the Application: Moupinamide has been identified as a potential anti-inflammatory agent . It was one of the ten natural products that scored highly as potential anti-inflammatory drug candidates in a study .
Methods of Application or Experimental Procedures: The study used a set of 441 anti-inflammatory drugs representing the active domain and 2892 natural products representing the inactive domain to construct a predictive model for bioactivity-indexing purposes . The model for indexing the natural products for potential anti-inflammatory activity was constructed using the iterative stochastic elimination algorithm (ISE) .
Results or Outcomes: By applying the prediction model to a mix set of (active/inactive) substances, the researchers managed to capture 38% of the anti-inflammatory drugs in the top 1% of the screened set of chemicals, yielding an enrichment factor of 38 . Moupinamide was one of the ten natural products that scored highly as potential anti-inflammatory drug candidates .
N-trans-Feruloyltyramine is a bioactive compound classified as a derivative of ferulic acid and tyramine, with the chemical formula and a CAS number of 66648-43-9. This compound is primarily found in various plants, including garlic and certain species of Polyalthia, where it contributes to the plant's medicinal properties. N-trans-Feruloyltyramine has garnered attention for its potential health benefits, particularly in the fields of pharmacology and nutraceuticals due to its antioxidant and anti-inflammatory properties .
The compound also exhibits interactions with various biological molecules, influencing pathways related to oxidative stress and inflammation .
Research indicates that N-trans-Feruloyltyramine possesses significant biological activities, including:
The synthesis of N-trans-Feruloyltyramine can be achieved through various methods:
ChemicalBook outlines at least seven different synthetic routes for producing N-trans-Feruloyltyramine from precursor compounds .
Studies have focused on the interaction of N-trans-Feruloyltyramine with various biological systems:
N-trans-Feruloyltyramine shares structural similarities with several other compounds derived from phenolic acids and amines. Here are some comparable compounds:
Compound Name | Structure Similarity | Unique Features |
---|---|---|
Ferulic Acid | Contains a phenolic structure | Known for strong antioxidant properties |
Tyramine | Shares the amine group | Primarily known for neurotransmitter activity |
N-feruloyltyramine | Directly related derivative | Exhibits both anti-inflammatory and antioxidant effects |
Caffeic Acid | Similar phenolic structure | More potent antioxidant but less studied for anti-inflammatory effects |
Chlorogenic Acid | Contains similar caffeoyl moiety | Notable for its role in glucose metabolism |
N-trans-Feruloyltyramine is unique due to its dual functionality as both an antioxidant and an anti-inflammatory agent, making it particularly valuable in therapeutic applications compared to its counterparts .
Environmental Hazard